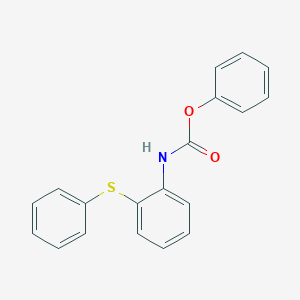

Phenyl 2-(phenylthio)phenylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(2-phenylsulfanylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-19(22-15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWULFEHVLSQUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283834 | |

| Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111974-73-3 | |

| Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2-(phenylthio)phenyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl (2-(phenylthio)phenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl 2-(phenylthio)phenylcarbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-(phenylthio)phenylcarbamate is a chemical compound of significant interest in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Quetiapine. Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] A thorough understanding of the physicochemical properties and synthesis of this compound is therefore crucial for process optimization, impurity profiling, and the development of robust manufacturing procedures for this important therapeutic agent.

This technical guide provides a detailed overview of the known physicochemical properties of this compound, a summary of its synthesis, and a discussion of its relevance in pharmaceutical development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions.

| Property | Value | Source(s) | Notes |

| Chemical Structure |  | ChemicalBook[1] | |

| CAS Number | 111974-73-3 | [1][3][4][5] | |

| Molecular Formula | C₁₉H₁₅NO₂S | [1][3][6] | |

| Molecular Weight | 321.39 g/mol | [1][3][6] | |

| Appearance | White to Off-White Solid | [1] | |

| Melting Point | 91 - 92 °C | [1] | Experimental Value |

| Boiling Point | 438.0 ± 37.0 °C at 760 mmHg | [1] | Predicted |

| Density | 1.28 ± 0.1 g/cm³ | [1] | Predicted |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] | |

| pKa | 12.41 ± 0.70 | [1] | Predicted |

| LogP | 4.4 | [1] | Predicted |

Synthesis of this compound

The synthesis of this compound is a key step in the manufacturing process of Quetiapine.[2] The most commonly cited method involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is described in a study by V. Kandula. The following is a summary of the procedure:

-

Reaction Setup: A solution of 2-aminodiphenyl sulphide (also known as 2-(phenylthio)aniline) in toluene is prepared in a reaction vessel and cooled to a temperature of 0-5°C.

-

Addition of Phenyl Chloroformate: A solution of phenyl chloroformate in toluene is slowly added to the cooled 2-aminodiphenyl sulphide solution over a period of 45-60 minutes, while maintaining the temperature at 0-5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture's temperature is allowed to rise to 25-30°C and is stirred for an additional 60-90 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Water is added to the reaction mixture, and it is agitated for 15 minutes.

-

The organic and aqueous layers are separated.

-

The toluene layer is washed with a 5% HCl solution.

-

The washed toluene layer is dried over sodium sulfate.

-

The toluene is removed by distillation under vacuum at a temperature below 60°C.

-

-

Purification:

-

n-Heptane is added to the residue, and the mixture is agitated for 30 minutes at 25-30°C.

-

The resulting solid product is filtered and washed with n-heptane.

-

The purified this compound is then dried under vacuum at 60-65°C.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectral Data

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be located. The availability of such data would be invaluable for the unambiguous identification and characterization of this compound. Researchers synthesizing or handling this material are encouraged to perform these analyses to contribute to the public body of scientific knowledge.

Role in Drug Development

The purity and physicochemical characteristics of this compound are of paramount importance as they can directly impact the yield and impurity profile of the final Quetiapine product. Therefore, a thorough understanding and control of the properties of this intermediate are essential for ensuring the quality, safety, and efficacy of the resulting drug substance.

Logical Relationship in Quetiapine Synthesis

Caption: Role of this compound in Quetiapine synthesis.

Conclusion

This compound is a vital chemical intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is a critical step in the production of the widely used antipsychotic drug, Quetiapine. This guide has summarized the available data on its properties and synthesis to aid researchers and professionals in the field of drug development. The notable absence of public experimental spectral data highlights an area for future contribution to the scientific community. A comprehensive understanding of this compound is essential for the efficient and controlled manufacturing of life-saving medications.

References

- 1. Phenyl2-(Phenylthio)Phenylcarbamate | 111974-73-3 [chemicalbook.com]

- 2. chemmethod.com [chemmethod.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Phenyl (2-(phenylthio)phenyl)carbamate | CAS No- 111974-73-3 | NA [chemicea.com]

- 5. scbt.com [scbt.com]

- 6. Phenyl[2-phenylthio)phenyl]carbamate | LGC Standards [lgcstandards.com]

- 7. [PDF] FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG | Semantic Scholar [semanticscholar.org]

- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

Phenyl 2-(phenylthio)phenylcarbamate: An In-depth Technical Guide on its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Phenyl 2-(phenylthio)phenylcarbamate is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of structurally related phenyl carbamate derivatives. The information presented herein is intended to serve as a scientific resource for hypothesis generation and to guide future research.

Executive Summary

This compound is a synthetic organic compound primarily documented as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[1][2][3] While its direct biological activities are not extensively characterized, the carbamate functional group is a well-established pharmacophore known to interact with various biological targets. This technical guide explores the three most probable mechanisms of action for this compound based on the activities of analogous compounds: enzyme inhibition, antiproliferative effects, and induction of apoptosis.

Potential Mechanism of Action 1: Enzyme Inhibition

Phenyl carbamates are widely recognized as inhibitors of several enzymes, particularly serine hydrolases. The proposed mechanism involves the carbamoylation of the catalytic serine residue in the enzyme's active site, leading to its inactivation.

Target Enzymes and Inhibitory Activity of Related Phenyl Carbamates

Based on studies of analogous compounds, potential enzyme targets for this compound include:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a common mechanism for many carbamate-containing drugs.[4][5]

-

Fatty Acid Amide Hydrolase (FAAH): Several phenyl carbamates have been identified as potent inhibitors of FAAH.

-

Monoacylglycerol Lipase (MAGL): Dual inhibition of FAAH and MAGL by some carbamates has been reported.[6]

The inhibitory potency of phenyl carbamates is influenced by the nature of the substituents on the phenyl ring.

Table 1: Inhibitory Activity of Representative Phenyl Carbamate Derivatives against Target Enzymes

| Compound Class | Target Enzyme | IC50 / Kinetic Parameters | Reference |

| N-methyl, N-alkyl carbamates | Acetylcholinesterase (human) | ki (carbamylation rate) varies with N-alkyl substituent size | [2] |

| Phenothiazine carbamates | Acetylcholinesterase | Pseudoirreversible inhibition | [4] |

| Phenothiazine carbamates | Butyrylcholinesterase | Reversible inhibition | [4] |

| Cyclohexylcarbamic acid biphenyl esters | Fatty Acid Amide Hydrolase (rat brain) | IC50 = 63 nM (for URB524) |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for determining the acetylcholinesterase inhibitory activity of a test compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Potential Mechanism of Action 2: Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of aryl carbamate derivatives against a variety of cancer cell lines.[7] The underlying mechanisms are not fully elucidated but may involve the modulation of key signaling pathways controlling cell growth and proliferation.

Cytotoxic Effects of Related Carbamate Derivatives

Aryl carbamates have shown selective cytotoxicity towards cancer cells. The specific molecular targets are still under investigation, but some studies suggest the involvement of adenosine A2 receptors and cyclin-dependent kinase 2 (CDK2).

Table 2: Antiproliferative Activity of Representative Carbamate Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

| Aryl carbamates with oxamate moiety | U-87 MG (glioblastoma) | Varies by compound | [7] |

| Aryl carbamates with oxamate moiety | A-375 (melanoma) | Varies by compound | [7] |

| Aryl carbamates with oxamate moiety | MDA-MB-231 (breast carcinoma) | Varies by compound | [7] |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Various (NCI-60 panel) | Varies by compound | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to an untreated control.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Potential Mechanism of Action 3: Induction of Apoptosis

Carbamate derivatives have been shown to induce apoptosis, or programmed cell death, in various cell types, including cancer cells.[9][10] This mechanism is often linked to the activation of specific cellular pathways that lead to controlled cell dismantling.

Apoptotic Pathways and Markers

The induction of apoptosis by carbamates may involve:

-

Caspase Activation: Activation of key executioner caspases, such as caspase-3.

-

Mitochondrial Pathway: Release of cytochrome c from the mitochondria into the cytoplasm.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, such as G2/M.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cell line (e.g., Jurkat)

-

Cell culture medium

-

Test compound (this compound)

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in the cell culture by treating with the test compound for a specific duration.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

While this compound is primarily known as a synthetic intermediate, the extensive biological activities of the broader phenyl carbamate class of compounds suggest that it may possess significant pharmacological properties. The most plausible mechanisms of action include enzyme inhibition, antiproliferative effects, and the induction of apoptosis.

Future research should focus on the direct experimental evaluation of this compound in relevant biological assays to confirm these hypothesized mechanisms. This would involve:

-

Screening against a panel of serine hydrolases and other potential enzyme targets.

-

In vitro cytotoxicity studies across a diverse range of cancer cell lines.

-

Detailed investigation of the apoptotic pathways induced by the compound.

Such studies will be crucial in determining the potential therapeutic applications of this compound and its derivatives beyond their current role in chemical synthesis.

References

- 1. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic constants for the inhibition of acetylcholinesterase by phenyl carbamates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carbamate pesticide-induced apoptosis in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data analysis of Phenyl 2-(phenylthio)phenylcarbamate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 2-(phenylthio)phenylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₁₉H₁₅NO₂S, with a molecular weight of 321.39 g/mol .[1][2][3][] This information is fundamental for the interpretation of the mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the predicted monoisotopic mass is 321.08234 Da.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 322.08962 |

| [M+Na]⁺ | 344.07156 |

| [M-H]⁻ | 320.07506 |

| [M]⁺ | 321.08179 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range sufficient to cover all proton signals (typically 0-12 ppm).

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition:

-

Instrument: An NMR spectrometer equipped for ¹³C detection.

-

Parameters:

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range sufficient to cover all carbon signals (typically 0-200 ppm).

-

Referencing: The chemical shifts are referenced to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal is collected before running the sample spectrum.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Capillary Voltage: Typically 3-5 kV.

-

Drying Gas: Nitrogen gas is used as a drying and nebulizing gas.

-

Mass Range: A suitable mass range is scanned to detect the molecular ion and any fragments (e.g., m/z 100-500).

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Phenyl 2-(phenylthio)phenylcarbamate, a key intermediate in the synthesis of the atypical antipsychotic agent, Quetiapine.[1][2] Due to the limited publicly available experimental data for this specific compound, this document outlines recommended protocols for solubility and stability studies based on the known physicochemical properties of the molecule and general principles of carbamate chemistry. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design and execute robust experimental investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Phenyl (2-(phenylthio)phenyl)carbamate | [1] |

| CAS Number | 111974-73-3 | [1] |

| Molecular Formula | C₁₉H₁₅NO₂S | [1][2][3] |

| Molecular Weight | 321.39 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 91-92 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Storage | Store at 2-8°C in a refrigerator. | [4] |

Solubility Studies

Recommended Solvents for Solubility Screening

A range of solvents with varying polarities should be screened to establish a comprehensive solubility profile. Recommended solvents are listed in Table 2.

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Examples |

| Non-polar | n-Hexane, Cyclohexane, Toluene |

| Slightly Polar | Dichloromethane, Diethyl ether, Ethyl acetate |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water |

| Buffers | Aqueous buffers at various pH values (e.g., 2, 4, 7, 9, 12) |

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a clear aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

References

Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide for Researchers

CAS Number: 111974-73-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Phenyl 2-(phenylthio)phenylcarbamate, a molecule of significant interest due to its established role as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine. While its primary application to date has been in pharmaceutical manufacturing, this guide explores its chemical properties, synthesis, and speculatively, its potential as a candidate for investigation as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonist.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₁₉H₁₅NO₂S and a molecular weight of 321.39 g/mol .[1][2] It is sparingly soluble in chloroform and methanol.[1][2]

| Property | Value | Reference |

| CAS Number | 111974-73-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₅NO₂S | [1][2][3][5] |

| Molecular Weight | 321.39 g/mol | [1][2][3][5] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | 91-92 °C | [1][2] |

| Boiling Point (Predicted) | 438.0 ± 37.0 °C | [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |

| IUPAC Name | Phenyl N-(2-phenylsulfanylphenyl)carbamate | [3] |

| Synonyms | Carbamic acid, N-[2-(phenylthio)phenyl]-, phenyl ester; Phenyl (2-(phenylthio)phenyl)carbamate; N-[2-(Phenylthio)phenyl]carbamic Acid Phenyl Ester | [1][2][3] |

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of 2-aminodiphenyl sulfide with phenyl chloroformate in a suitable solvent such as toluene.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminodiphenyl sulfide

-

Phenyl chloroformate

-

Toluene

-

Sodium hydroxide (aqueous solution)

-

Sodium carbonate (aqueous solution)

Procedure:

-

Dissolve 2-aminodiphenyl sulfide (0.4 mole) in toluene (500 ml) in a reaction vessel.

-

Cool the solution to 5°C with constant stirring.

-

Slowly add a solution of phenyl chloroformate (0.24 mole) in toluene (50 ml) to the stirred solution over a period of 1 hour.

-

Following the initial addition, commence a simultaneous addition of phenyl chloroformate (0.24 mole) in toluene (50 ml) and an aqueous solution containing sodium hydroxide (0.3 mole) and sodium carbonate (0.35 mole) in 200 ml of water.

-

Maintain the reaction temperature at 5-10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

dot

Role as an Intermediate in Quetiapine Synthesis

This compound is a well-documented intermediate in the manufacturing of Quetiapine, an atypical antipsychotic medication.[1][4] The carbamate undergoes a cyclization reaction, typically facilitated by a dehydrating agent like polyphosphoric acid, to form the dibenzo[b,f][3][4]thiazepine core structure of Quetiapine.

Hypothetical TRPA1 Antagonism: A Research Perspective

While there is no direct published evidence of this compound acting as a TRPA1 antagonist, its chemical structure, containing a phenylcarbamate moiety, warrants investigation for potential biological activity. The TRPA1 ion channel is a well-established target for the development of novel analgesics and anti-inflammatory agents.

The Phenylcarbamate Scaffold in Drug Discovery

The phenylcarbamate functional group is present in a variety of biologically active compounds. While often associated with cholinesterase inhibition, the scaffold's versatility allows for diverse pharmacological activities. The lipophilic nature of the phenyl and phenylthio groups in this compound could facilitate its interaction with the transmembrane domains of ion channels like TRPA1.

Proposed Mechanism of Action and Signaling Pathway

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons. Its activation by noxious stimuli leads to an influx of Ca²⁺, resulting in the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to pain and neurogenic inflammation. A hypothetical antagonist role for this compound would involve binding to the TRPA1 channel, thereby preventing its opening and the subsequent downstream signaling cascade.

dot

Proposed Experimental Workflows for Screening

To investigate the potential TRPA1 antagonist activity of this compound, a tiered screening approach is recommended, starting with in vitro assays and progressing to more complex cellular models.

In Vitro Calcium Flux Assay

This primary screen assesses the ability of the compound to inhibit TRPA1-mediated calcium influx in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPA1).

Experimental Protocol:

-

Cell Culture: Culture HEK293-hTRPA1 cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Add a known TRPA1 agonist (e.g., cinnamaldehyde or AITC) to the wells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This secondary assay provides a more physiologically relevant measure of TRPA1 antagonism by quantifying the release of the neuropeptide CGRP from primary sensory neurons or dorsal root ganglion (DRG) cultures.

Experimental Protocol:

-

Primary Neuron Culture: Isolate and culture DRG neurons from rodents.

-

Compound Pre-incubation: Pre-incubate the cultured neurons with different concentrations of this compound.

-

TRPA1 Agonist Stimulation: Stimulate the neurons with a TRPA1 agonist to induce CGRP release.

-

Supernatant Collection: Collect the cell culture supernatant.

-

CGRP Quantification: Measure the concentration of CGRP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the dose-dependent inhibition of CGRP release by this compound.

dot

Conclusion

This compound is a readily synthesizable compound with a well-established role in pharmaceutical chemistry. While its biological activities remain largely unexplored, its chemical structure suggests that it could be a starting point for the discovery of novel TRPA1 modulators. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to investigate this hypothesis. Further studies are warranted to determine if this compound or its derivatives possess clinically relevant TRPA1 antagonist activity, which could open new avenues for the development of therapeutics for pain and inflammatory disorders.

References

- 1. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]

- 2. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Phenyl 2-(phenylthio)phenylcarbamate: A Comprehensive Technical Guide for its Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 2-(phenylthio)phenylcarbamate is a crucial intermediate in the synthesis of high-value pharmaceuticals, most notably the atypical antipsychotic agent, Quetiapine. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its subsequent conversion to the core dibenzothiazepine structure of Quetiapine. Furthermore, this document elucidates the complex signaling pathways of Quetiapine, offering valuable context for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 111974-73-3 | [1][2][3] |

| Molecular Formula | C₁₉H₁₅NO₂S | [2][3] |

| Molecular Weight | 321.39 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 91-92 °C | [2] |

| Boiling Point | 438.0 ± 37.0 °C (Predicted) | [2] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [2] |

| IUPAC Name | phenyl N-(2-phenylsulfanylphenyl)carbamate | |

| Synonyms | N-[2-(Phenylthio)phenyl]carbamic Acid Phenyl Ester, Phenyl (2-(phenylthio)phenyl)carbamate | [1][4] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of 2-aminodiphenylsulfide with phenyl chloroformate. The following is a detailed experimental protocol based on established methods.[5][6]

Materials:

-

2-Aminodiphenylsulfide

-

Phenyl chloroformate

-

Toluene

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and dropping funnel

-

Cooling bath (ice-water or cryocooler)

-

Standard laboratory glassware

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 0.4 moles of 2-aminodiphenylsulfide in 500 ml of toluene.

-

Cool the solution to 5°C using a cooling bath.

-

While maintaining the temperature at 5°C, slowly add a solution of 0.24 moles of phenyl chloroformate in 50 ml of toluene to the stirred solution over a period of 1 hour.

-

Upon completion of the initial addition, prepare an aqueous solution containing 0.3 moles of sodium hydroxide and 0.35 moles of sodium carbonate in 200 ml of deionized water.

-

Simultaneously, begin the addition of another 0.24 moles of phenyl chloroformate in 50 ml of toluene and the prepared aqueous sodium hydroxide/sodium carbonate solution to the reaction mixture. Maintain a steady addition rate for both solutions.

-

After the additions are complete, allow the reaction to proceed for an additional 2-3 hours at room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, a dilute solution of hydrochloric acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Role in Quetiapine Synthesis

This compound is a pivotal intermediate in the synthesis of Quetiapine.[1][4][6] The subsequent step involves a cyclization reaction to form the dibenzo[b,f][7][8]thiazepine-11(10H)-one core structure.

Experimental Workflow for Quetiapine Synthesis Intermediate:

Caption: Synthetic pathway from starting materials to the core structure of Quetiapine.

Signaling Pathways of Quetiapine

Quetiapine, the final pharmaceutical product derived from this compound, is an atypical antipsychotic that exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors.[7][8][9][10] Its primary mechanism of action is believed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7][8][9]

Quetiapine's Primary Receptor Interactions:

Caption: Quetiapine's antagonistic effects on key neurotransmitter receptors.

The therapeutic effects of Quetiapine are not solely dependent on direct receptor antagonism but also involve the modulation of downstream signaling cascades. Research has indicated the involvement of pathways such as the ERK (Extracellular signal-regulated kinase) and Notch signaling pathways.[11][12][13]

Downstream Signaling Effects of Quetiapine:

Caption: Modulation of intracellular signaling pathways by Quetiapine.

Conclusion

This compound is a synthetically valuable intermediate, the importance of which is underscored by its role in the production of the widely used antipsychotic, Quetiapine. A thorough understanding of its properties, synthesis, and the pharmacology of its downstream products is essential for chemists and pharmacologists working in the field of central nervous system drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and application of this key molecule.

References

- 1. veeprho.com [veeprho.com]

- 2. Phenyl2-(Phenylthio)Phenylcarbamate | 111974-73-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. prepchem.com [prepchem.com]

- 6. chemmethod.com [chemmethod.com]

- 7. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]

- 8. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. research.monash.edu [research.monash.edu]

- 12. Quetiapine Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-desalkylquetiapine activates ERK1/2 to induce GDNF release in C6 glioma cells: a putative cellular mechanism for quetiapine as antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl 2-(phenylthio)phenylcarbamate: A Review of Available Scientific Literature

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenyl 2-(phenylthio)phenylcarbamate is a known organic compound primarily recognized for its crucial role as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[1][2][3] Despite its importance in pharmaceutical manufacturing, a comprehensive review of the scientific literature reveals a significant scarcity of publicly available data regarding its specific biological activities, mechanism of action, and detailed experimental protocols beyond its synthesis. This guide summarizes the available information on this compound, focusing on its synthesis and physicochemical properties, while also highlighting the current knowledge gaps in its pharmacological profile.

Introduction

This compound (CAS No. 111974-73-3) is a carbamate derivative containing a diphenyl sulfide moiety.[2] Its chemical structure and properties make it a valuable precursor in multi-step organic syntheses. The primary and most well-documented application of this compound is as an intermediate in the manufacturing process of Quetiapine, a widely used medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] While the pharmacological profile of Quetiapine is extensively studied, its synthetic intermediates, such as this compound, have garnered significantly less attention in terms of their intrinsic biological effects.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases and public chemical information resources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 111974-73-3 | [2] |

| Molecular Formula | C₁₉H₁₅NO₂S | [] |

| Molecular Weight | 321.39 g/mol | [] |

| Appearance | White to off-white solid | [] |

| Melting Point | 91 - 92 °C | [2][] |

| Boiling Point (Predicted) | 438.0 ± 37.0 °C | [2] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][] |

| LogP (Predicted) | 4.4 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is documented in the literature, primarily in the context of Quetiapine's manufacturing process. The most common synthetic route involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate.

General Synthesis Protocol

A general procedure for the synthesis of this compound is as follows:

-

Dissolution: 2-(Phenylthio)aniline is dissolved in a suitable organic solvent, such as toluene.

-

Reaction: The solution is then treated with phenyl chloroformate. This reaction leads to the formation of the carbamate linkage.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is typically performed to remove any inorganic byproducts. The crude product is then purified, often by recrystallization from a suitable solvent, to yield this compound as a solid.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield any specific quantitative data on the biological activity of this compound, such as IC50 or Ki values. While some studies mention the antiproliferative or anticonvulsant activities of broader classes of compounds like aryl carbamates and phenylcarbamates, no direct experimental data for the title compound was found.[5]

Consequently, there is no information available on the signaling pathways that might be modulated by this compound. The mechanism of action of Quetiapine, the final product of the synthesis involving this intermediate, is well-established and involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7] However, it is crucial to note that the pharmacological properties of a final drug product cannot be extrapolated to its synthetic intermediates.

The logical relationship concerning the known application of this compound is illustrated below:

Caption: Role as an intermediate in Quetiapine synthesis.

Conclusion and Future Directions

This compound is a well-characterized compound from a chemical synthesis perspective, serving as a vital building block for the pharmaceutical agent Quetiapine. However, there is a distinct lack of publicly available research on its own biological effects. The absence of data on its bioactivity, mechanism of action, and potential toxicological profile represents a significant knowledge gap.

For researchers in drug development and related fields, this presents an opportunity for further investigation. Future studies could explore the potential intrinsic pharmacological activities of this compound and its analogues. Such research would not only provide a more complete understanding of this compound but could also uncover novel biological effects of potential therapeutic interest. Given the known activities of other carbamate-containing molecules, investigations into its potential as an enzyme inhibitor or a modulator of other cellular targets could be a fruitful area of research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Phenyl2-(Phenylthio)Phenylcarbamate | 111974-73-3 [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 5. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Phenyl 2-(phenylthio)phenylcarbamate: A Synthetic Intermediate with Unexplored Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Phenyl 2-(phenylthio)phenylcarbamate. Despite its crucial role as a synthetic intermediate in the pharmaceutical industry, publicly available research on its direct therapeutic applications is nascent. This document summarizes the available chemical and synthetic information and explores the potential, yet currently unsubstantiated, avenues for therapeutic targeting based on limited preliminary data from non-peer-reviewed sources.

Core Identity and Known Role

This compound (CAS No. 111974-73-3) is a well-characterized organic compound with the molecular formula C₁₉H₁₅NO₂S.[1] Its primary and extensively documented application is as a key intermediate in the multi-step synthesis of Quetiapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111974-73-3 |

| Molecular Formula | C₁₉H₁₅NO₂S |

| Molecular Weight | 321.39 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 91 - 92 °C |

| Boiling Point (Predicted) | 438.0 ± 37.0 °C |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Synthesis of this compound

The synthesis of this compound is a critical step in the manufacturing of Quetiapine. The most common synthetic route involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(phenylthio)aniline

-

Phenyl chloroformate

-

Toluene

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Water

Procedure:

-

Dissolve 2-(phenylthio)aniline in toluene and cool the solution to approximately 5°C.

-

Slowly add a solution of phenyl chloroformate in toluene to the stirred 2-(phenylthio)aniline solution over a period of one hour.

-

Following the initial addition, commence a simultaneous addition of a second portion of phenyl chloroformate in toluene and an aqueous solution of sodium hydroxide and sodium carbonate.

-

Maintain the reaction temperature and stirring for a specified duration to ensure complete reaction.

-

Upon completion, the product can be isolated and purified using standard organic chemistry techniques such as extraction, washing, and recrystallization.

Caption: A potential workflow for investigating therapeutic targets.

Conclusion and Future Directions

For researchers and drug development professionals, this represents a greenfield opportunity. The logical next steps would be to:

-

Conduct comprehensive in vitro screening of this compound against a panel of disease-relevant targets, including epigenetic enzymes like LSD1.

-

Evaluate its cytotoxic and antiproliferative effects on various cancer cell lines.

-

If any significant activity is confirmed, initiate medicinal chemistry efforts to explore the structure-activity relationship and optimize for potency and selectivity.

Until such primary research is conducted and published, any discussion of the therapeutic targets of this compound must be considered speculative.

References

Methodological & Application

Synthesis Protocol for Phenyl 2-(phenylthio)phenylcarbamate: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Phenyl 2-(phenylthio)phenylcarbamate, a key intermediate in the preparation of various pharmaceutical compounds, notably Quetiapine.[1] The described method involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate in a suitable solvent. This document outlines the necessary reagents, equipment, step-by-step procedure, purification techniques, and comprehensive characterization data for the synthesized compound.

Introduction

This compound serves as a crucial building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its synthesis is a fundamental step in the multi-step preparation of the atypical antipsychotic drug Quetiapine.[1] The protocol detailed herein is based on established chemical principles and provides a reliable method for obtaining the target compound with good purity.

Reaction Scheme

The synthesis proceeds via the acylation of the amino group of 2-(phenylthio)aniline with phenyl chloroformate.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure described in the literature for the synthesis of a Quetiapine intermediate.[2]

Materials and Equipment:

-

2-(phenylthio)aniline (2-Amino diphenyl sulfide)

-

Phenyl chloroformate

-

Toluene

-

n-Heptane

-

5% Hydrochloric acid solution

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 20 g (0.10 moles) of 2-(phenylthio)aniline in toluene.[2]

-

Addition of Phenyl Chloroformate: Cool the solution to 0-5°C using an ice bath. To the stirred solution, add a solution of phenyl chloroformate (0.15 moles) in 100 mL of toluene dropwise over a period of 45-60 minutes.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25-30°C) and continue stirring for 60-90 minutes.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (1:1).[2]

-

Work-up: Upon completion of the reaction, add water to the flask and stir for 15 minutes at room temperature.[2] Separate the organic and aqueous layers. Wash the toluene layer with a 5% HCl solution.[2]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and filter.[2] The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 60°C.[2]

-

Purification: To the resulting residue, add 125.0 mL of n-heptane and stir for 30 minutes at 25-30°C.[2] The separated solid product is collected by filtration and washed with n-heptane.[2]

-

Drying: The purified this compound is dried under vacuum at 60-65°C.[2]

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₅NO₂S | [1] |

| Molecular Weight | 321.39 g/mol | [1] |

| Appearance | White to Off-White solid | [1] |

| Melting Point | 91 - 92°C | [1] |

| IR (KBr) νcm⁻¹ | ||

| N-H stretch | 3472 | [2] |

| C-H stretch (aromatic) | 3033 | [2] |

| C=O stretch | 1684 | [2] |

| C-C stretch (aromatic) | 1601, 1451 | [2] |

| C-O stretch | 1192 | [2] |

| ¹H-NMR (400 MHz, DMSO-d₆) δppm | ||

| Aromatic Protons | 6.8 (d, 1H), 7.0 (m, 7H), 7.25 (m, 5H), 7.5 (d, 1H) | [2] |

| Mass Spectrum (m/z) | 322.06 (M+1) | [2] |

| Elemental Analysis | ||

| Calculated for C₁₉H₁₅NO₂S | C: 71.00%, H: 4.70%, N: 4.36% | [2] |

| Found | C: 71.02%, H: 4.72%, N: 4.35% | [2] |

Mandatory Visualization

Experimental Workflow Diagram

References

Application Notes & Protocols: Quantitative Analysis of Phenyl 2-(phenylthio)phenylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl 2-(phenylthio)phenylcarbamate is a key intermediate in the synthesis of Quetiapine, an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Accurate and precise quantification of this intermediate is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 111974-73-3 | [2][3] |

| Molecular Formula | C₁₉H₁₅NO₂S | [3][4] |

| Molecular Weight | 321.39 g/mol | [2][3] |

| Melting Point | 91 - 92 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate process samples where high sensitivity is not the primary requirement. The method utilizes a reversed-phase column for separation and UV detection for quantification.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard (>97% purity)[5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (analytical grade)

-

Phosphate buffer

2. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

4. Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

-

Sample Solution: Prepare sample solutions by accurately weighing the test substance and dissolving it in methanol to achieve a concentration within the calibration range.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Template)

| Parameter | Acceptance Criteria | Result |

| Linearity (R²) | ≥ 0.999 | |

| Range (µg/mL) | e.g., 1 - 100 | |

| Precision (%RSD) | ≤ 2% | |

| Accuracy (% Recovery) | 98 - 102% | |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 |

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations, such as in biological matrices or for impurity profiling. A similar approach has been successfully used for the analysis of other carbamates and small molecules.[6][7]

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard (>97% purity)[5]

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

2. Instrumentation:

-

UHPLC or HPLC system

-

Autosampler

-

Column oven

-

Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8] |

| Mobile Phase | A: 5 mM Ammonium acetate in Water with 0.1% Formic acidB: Acetonitrile with 0.1% Formic acid |

| Gradient | To be optimized for best separation and peak shape |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

4. Mass Spectrometer Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | To be optimized (e.g., 3.5 kV) |

| Source Temperature | To be optimized (e.g., 150 °C) |

| Desolvation Gas Flow | To be optimized (e.g., 800 L/hr) |

| Collision Gas | Argon |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) |

| This compound | e.g., 322.1 -> [To be determined by infusion] |

| Internal Standard | [To be determined] |

5. Sample Preparation (for Plasma Samples):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

6. Data Analysis:

-

Quantification is performed using the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Method Validation Parameters (Template)

| Parameter | Acceptance Criteria | Result |

| Linearity (R²) | ≥ 0.99 | |

| Range (ng/mL) | e.g., 0.1 - 100 | |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | Signal-to-Noise ratio ≥ 10 | |

| Matrix Effect | To be evaluated | |

| Recovery | To be evaluated |

Visualizations

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Phenyl2-(Phenylthio)Phenylcarbamate | 111974-73-3 [chemicalbook.com]

- 3. Phenyl[2-phenylthio)phenyl]carbamate | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. synsmart.in [synsmart.in]

- 6. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

Application Notes and Protocols: Phenyl 2-(phenylthio)phenylcarbamate in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-(phenylthio)phenylcarbamate is a carbamate-containing organic molecule that has garnered attention in biochemical research for its potential as an enzyme inhibitor. Primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic agent Quetiapine Hemifumarate, its structural features, particularly the carbamate moiety, suggest inhibitory activity against certain classes of enzymes. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, with a focus on two potential targets: Fatty Acid Amide Hydrolase (FAAH) and Lysine-Specific Demethylase 1 (LSD1).

Carbamates are known to act as irreversible inhibitors of serine hydrolases, such as FAAH, through a mechanism involving the carbamylation of the active site serine residue.[1] FAAH is a principal enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide.[2] Inhibition of FAAH leads to elevated anandamide levels, which has therapeutic implications for pain, inflammation, and anxiety.[1]

LSD1 is a flavin-dependent demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3.[3] Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. While direct inhibition of LSD1 by this compound is less documented, the compound serves as a scaffold for the development of enzyme inhibitors.[4]

These application notes provide protocols for in vitro enzyme inhibition assays for both FAAH and LSD1, enabling researchers to evaluate the inhibitory potential of this compound and its analogs.

Data Presentation

While specific quantitative data for the inhibition of FAAH and LSD1 by this compound is not extensively available in public literature, the following table presents hypothetical data to illustrate how results from such assays could be structured.

| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |

| Fatty Acid Amide Hydrolase (FAAH) | This compound | 15.2 | 7.8 | Irreversible (Covalent) |

| Lysine-Specific Demethylase 1 (LSD1) | This compound | 45.8 | 22.1 | Competitive |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

FAAH is a key metabolic enzyme in the endocannabinoid system. It hydrolyzes the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, the levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream signaling events that can influence pain perception, inflammation, and mood.

Caption: FAAH in the endocannabinoid signaling pathway.

Lysine-Specific Demethylase 1 (LSD1) Signaling Pathway

LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 generally represses gene expression. LSD1 is a component of several corepressor complexes and its activity can influence major signaling pathways such as the mTOR and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival. Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes.

Caption: LSD1's role in gene regulation and signaling.

Experimental Protocols

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for an in vitro enzyme inhibition assay involves preparing the enzyme and inhibitor, initiating the reaction with a substrate, and then detecting the product formation over time.

Caption: General workflow for enzyme inhibition assays.

Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the IC50 value of this compound.[5][6]

Materials:

-

Recombinant human FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AMC)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in FAAH Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Dilute the FAAH enzyme in cold FAAH Assay Buffer to the working concentration recommended by the supplier.

-

Prepare the FAAH substrate solution in ethanol or as recommended by the supplier.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add the following in order:

-

160 µL of FAAH Assay Buffer

-

10 µL of the diluted this compound solution or vehicle (DMSO in buffer).

-

10 µL of the diluted FAAH enzyme solution.

-

-

Include wells for a positive control (with a known FAAH inhibitor) and a negative control (with vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the FAAH substrate solution to each well.

-

Immediately begin reading the fluorescence intensity every minute for 30 minutes at 37°C (kinetic assay) or incubate for 30 minutes at 37°C and then read the endpoint fluorescence.

-

-

Data Analysis:

-

For kinetic analysis, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Fluorometric)

This protocol is based on commercially available LSD1 inhibitor screening kits that detect the production of hydrogen peroxide, a byproduct of the demethylation reaction.[7]

Materials:

-

Recombinant human LSD1 enzyme

-

LSD1 Assay Buffer

-

LSD1 Substrate (e.g., a di-methylated histone H3 peptide)

-

Horseradish Peroxidase (HRP)

-

Fluorogenic HRP substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Tranylcypromine)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in LSD1 Assay Buffer.

-

Prepare a working solution of LSD1 enzyme in LSD1 Assay Buffer.

-

Prepare a detection reagent mixture containing the LSD1 substrate, HRP, and ADHP in LSD1 Assay Buffer according to the kit manufacturer's instructions.

-

-

Assay Protocol:

-

Add 50 µL of the diluted LSD1 enzyme solution to the wells of the 96-well plate.

-

Add 5 µL of the diluted this compound solution or vehicle to the respective wells.

-

Include positive and negative controls.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 45 µL of the detection reagent mixture to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a suitable curve-fitting algorithm to determine the IC50 value.

-

Conclusion

This compound represents a versatile chemical scaffold for the investigation of enzyme inhibition. The protocols provided herein offer a starting point for researchers to explore its inhibitory effects on FAAH and LSD1. While the provided data is illustrative, these methods will enable the generation of robust quantitative data to characterize the potency and mechanism of action of this and related compounds. Such studies are crucial for the development of novel therapeutic agents targeting these important enzyme classes.

References

- 1. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

Application Notes and Protocols for High-Throughput Screening Assays Involving Phenyl 2-(phenylthio)phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction